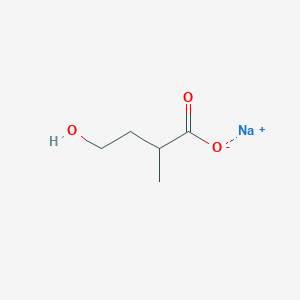

Sodium 4-hydroxy-2-methylbutanoate

Description

Contextualization within Hydroxyalkanoate Chemistry

Hydroxyalkanoates are a broad class of organic compounds characterized by the presence of both a hydroxyl group and a carboxylate group. Within this family, Sodium 4-hydroxy-2-methylbutanoate represents a specific salt of 4-hydroxy-2-methylbutanoic acid. These compounds are of significant interest in the field of bioplastics, primarily as monomers for the synthesis of polyhydroxyalkanoates (PHAs). cymitquimica.comsigmaaldrich.com

PHAs are biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage reserves. sigmaaldrich.comresearchgate.net The versatility of PHAs stems from the ability to incorporate over 150 different hydroxyalkanoate monomers, which allows for the creation of biopolymers with a wide range of physical properties, from rigid thermoplastics to flexible elastomers. cymitquimica.com 4-hydroxy-2-methylbutanoate is classified as a long-main-chain hydroxyalkanoate (LMC HA), meaning it has more than three carbon atoms in its main backbone, a characteristic that influences the properties of the resulting polymer. nih.govnih.gov

Stereochemical Considerations and Isomeric Forms of 4-Hydroxy-2-Methylbutanoate

The molecular structure of 4-hydroxy-2-methylbutanoate features a chiral center, which gives rise to stereoisomerism. The carbon atom at the second position (C2) is bonded to four different chemical groups: a hydrogen atom, a methyl group (-CH₃), a 2-hydroxyethyl group (-CH₂CH₂OH), and a carboxylate group (-COO⁻).

This asymmetry means that 4-hydroxy-2-methylbutanoate can exist as two distinct stereoisomers, which are non-superimposable mirror images of each other. These are known as enantiomers. The specific spatial arrangement of the groups around the chiral center determines whether the isomer is designated as (R) or (S), according to the Cahn-Ingold-Prelog priority rules. The existence of these isomeric forms is a critical consideration in polymer chemistry, as the stereochemistry of the monomer units can significantly impact the physical and mechanical properties of the final polymer.

Table 1: Stereoisomers of 4-hydroxy-2-methylbutanoate

| Isomer Name | Abbreviation | Chirality |

| (R)-4-hydroxy-2-methylbutanoate | (R)-4H2MB | Right-handed |

| (S)-4-hydroxy-2-methylbutanoate | (S)-4H2MB | Left-handed |

Overview of Current Academic Inquiry for this compound

While dedicated research on this compound is not extensive, its corresponding monomer, 4-hydroxy-2-methylbutyrate (4H2MB), has been a subject of investigation in the biosynthesis of novel bioplastics. ontosight.ai A notable area of academic inquiry involves its use as a substrate for specialized enzymes to create advanced copolymers.

Recent research has explored the substrate scope of PhaCAR, a unique, sequence-regulating PHA synthase enzyme. nih.govnih.govresearchgate.net In these studies, recombinant Escherichia coli equipped with the PhaCAR gene were used to produce various PHAs. nih.gov It was demonstrated that 4H2MB could be incorporated as a monomer alongside other hydroxyalkanoates, such as 3-hydroxybutyrate (B1226725) (3HB), to form copolymers. nih.govnih.gov

Specifically, research has shown the successful synthesis of 3HB-based binary copolymers, P(3HB-co-4H2MB), containing up to 2.9 mol% of 4H2MB. nih.gov The incorporation of this long-main-chain monomer into the polyester (B1180765) backbone is significant for modifying the properties of the resulting bioplastic. nih.gov The findings indicate that the PhaCAR synthase can polymerize 4H2MB-CoA, demonstrating its versatility and potential for creating tailored biopolymers with specific characteristics. nih.gov This line of inquiry is crucial for developing new biodegradable materials with enhanced flexibility and other desirable mechanical properties. nih.gov

Data Tables

Table 2: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₉NaO₃ cymitquimica.com |

| Molecular Weight | 140.11 g/mol cymitquimica.com |

| CAS Number | 107975-82-6 guidechem.com |

| Physical Form | Powder sigmaaldrich.com |

| Synonyms | Butanoic acid, 4-hydroxy-2-methyl-, sodium salt (1:1); Butanoic acid, 4-hydroxy-2-methyl-, monosodium salt cymitquimica.comguidechem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9NaO3 |

|---|---|

Molecular Weight |

140.11 g/mol |

IUPAC Name |

sodium;4-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C5H10O3.Na/c1-4(2-3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

PLTXIYNOGPMDEO-UHFFFAOYSA-M |

Canonical SMILES |

CC(CCO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 2 Methylbutanoate

Chemical Synthesis Pathways

Chemical synthesis provides fundamental and versatile approaches for the production of 4-hydroxy-2-methylbutanoate. These methods include the ring-opening of lactone precursors and sophisticated stereoselective strategies to obtain specific chiral forms of the compound.

Synthesis through Lactone Hydrolysis (e.g., α-methyl-γ-butyrolactone)

A primary chemical route to obtaining 4-hydroxy-2-methylbutanoate is through the hydrolysis of its corresponding lactone, α-methyl-γ-butyrolactone (also known as 4,5-Dihydro-3-methyl-2(3H)-furanone). sigmaaldrich.com This reaction involves the cleavage of the cyclic ester bond by water, typically under acidic or basic conditions, to yield the open-chain hydroxy acid. The subsequent neutralization with a sodium base, such as sodium hydroxide (B78521), results in the formation of Sodium 4-hydroxy-2-methylbutanoate.

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone ring. This is followed by the opening of the ring to form the carboxylate and alcohol functionalities on the same molecule.

Reaction Scheme: α-methyl-γ-butyrolactone + NaOH → this compound

This method is a straightforward application of ester hydrolysis principles, providing a direct pathway to the target compound from a commercially available or synthetically accessible cyclic precursor. sigmaaldrich.com

Stereoselective Approaches in 4-Hydroxybutanoate Synthesis

Achieving stereochemical control is crucial in the synthesis of chiral molecules like 4-hydroxy-2-methylbutanoate. Stereoselective approaches are designed to produce a specific enantiomer or diastereomer in high purity. A common strategy involves the asymmetric reduction of a prochiral ketone precursor.

For instance, the synthesis of chiral hydroxybutanoate esters, such as ethyl (R)-4-chloro-3-hydroxybutanoate, is often achieved through the stereoselective reduction of the corresponding keto-ester, ethyl 4-chloro-3-oxobutanoate. researchgate.net This transformation can be accomplished using chiral reducing agents or, more commonly, through biocatalysis with enzymes like (S)-selective secondary alcohol dehydrogenases. researchgate.net These enzymes, often produced in recombinant microorganisms like Escherichia coli, can exhibit high enantioselectivity, leading to products with high enantiomeric excess (ee). researchgate.netacs.org

While the specific example refers to a chlorinated analogue, the principle is directly applicable to the synthesis of chiral 4-hydroxy-2-methylbutanoate. The synthesis would start from a suitable β-keto ester, which is then reduced stereoselectively to introduce the desired chirality at the hydroxyl-bearing carbon.

| Precursor Example | Product Example | Catalyst Type | Key Outcome |

| Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | (S)-Specific Secondary Alcohol Dehydrogenase | High yield and enantioselectivity. researchgate.net |

| Ethyl acetoacetate | (S)- or (R)-Ethyl 3-hydroxybutanoate | Baker's Yeast | High degree of stereoselectivity. orgsyn.org |

Resolution Techniques for Racemic Mixtures of Chiral 4-Hydroxy-2-Methylbutanoate

When a chemical synthesis results in a racemic mixture (an equal mixture of both enantiomers) of 4-hydroxy-2-methylbutanoate, resolution techniques are required to separate the enantiomers. Kinetic resolution is a powerful method that utilizes a chiral catalyst or enzyme to selectively react with one enantiomer at a faster rate than the other.

An example of this approach is the kinetic resolution of racemic 2-hydroxybutanoate (B1229357) using an NAD-independent L-lactate dehydrogenase (L-iLDH). nih.gov This enzyme selectively oxidizes the L-enantiomer, leaving the D-enantiomer unreacted and thus enriched. nih.gov The D-2-hydroxybutanoate can then be separated from the reaction mixture with a high enantiomeric excess. nih.gov A similar enzymatic strategy could be developed for the resolution of racemic 4-hydroxy-2-methylbutanoate, where a stereoselective enzyme would specifically transform one enantiomer, allowing for the isolation of the other.

Biocatalytic and Biosynthetic Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole microbial systems can be employed to produce hydroxyalkanoates and their precursors with high precision.

Enzymatic Synthesis of 4-Hydroxy-2-Methylbutanoate Precursors

Enzymes, particularly alcohol dehydrogenases (ADHs), are widely used for the synthesis of chiral alcohols from their corresponding ketones. acs.org The enzymatic synthesis of precursors for 4-hydroxy-2-methylbutanoate can be achieved by the asymmetric reduction of a suitable keto-ester. For example, a novel ADH from Stenotrophomonas maltophilia (SmADH31) has demonstrated the ability to convert ethyl 4-chloroacetoacetate into ethyl (S)-4-chloro-3-hydroxybutyrate with excellent enantiomeric excess (>99.9% ee) and at very high substrate concentrations. acs.org

This highlights the potential of using engineered enzymes for the efficient production of chiral building blocks. A similar system could be designed to produce a chiral precursor to 4-hydroxy-2-methylbutanoate by selecting an appropriate keto-ester substrate and a highly stereoselective enzyme.

| Enzyme | Host Organism | Substrate Example | Product Example | Key Finding |

| (S)-selective secondary alcohol dehydrogenase (CpSADH) | Candida parapsilosis (expressed in E. coli) | Ethyl-4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | High yield and purity for pharmaceutical precursors. researchgate.net |

| SmADH31 | Stenotrophomonas maltophilia (expressed in E. coli) | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutyrate | High tolerance to substrate and product, enabling high space-time yield. acs.org |

| NAD-independent L-lactate dehydrogenase (L-iLDH) | Pseudomonas | Racemic 2-hydroxybutanoate | D-2-hydroxybutanoate | Effective kinetic resolution with high enantiomeric excess. nih.gov |

Microbial Production Systems for Hydroxyalkanoates Incorporating 4-Hydroxy-2-Methylbutanoate Monomers

Microorganisms are capable of producing polyesters known as polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible bioplastics. nih.gov These polymers are synthesized by various microbes as intracellular carbon and energy storage materials. nih.gov The composition of these PHAs can be controlled by metabolic engineering and the choice of substrate fed to the microbes. capes.gov.brmdpi.com

While the direct microbial production of a homopolymer of 4-hydroxy-2-methylbutanoate is not widely documented, the incorporation of similar monomers, like 4-hydroxybutyrate (4HB), into copolymers is well-established. mdpi.com For instance, recombinant strains of Halomonas bluephagenesis and Escherichia coli have been engineered to produce P(3HB-co-4HB) copolymers. mdpi.com This is often achieved by introducing genes that encode enzymes for a 4HB-supplying pathway, such as the orfZ gene from Clostridium kluyveri, which encodes a 4-hydroxybutyrate-CoA transferase. mdpi.com

By engineering specific metabolic pathways in robust production strains like Pseudomonas putida or Halomonas, it is theoretically possible to develop a microbial system that can synthesize and incorporate 4-hydroxy-2-methylbutanoate monomers into a PHA polymer. nih.govcapes.gov.br This would involve identifying or engineering enzymes capable of converting a suitable precursor into 4-hydroxy-2-methylbutanoyl-CoA, which could then be polymerized by the cell's native or an engineered PHA synthase.

Genetic Engineering Strategies for Enhanced Biosynthesis of Relevant Monomers

While direct microbial synthesis of 4-hydroxy-2-methylbutanoate is not extensively documented in scientific literature, significant research has been directed towards the biosynthesis of its structural isomer, 3-hydroxy-2-methylbutyrate (3H2MB). This monomer is of particular interest for its ability to be incorporated into polyhydroxyalkanoates (PHAs), creating novel biopolymers with unique thermal properties. rsc.org The primary approach involves the metabolic engineering of microorganisms, most notably Escherichia coli, to create artificial pathways that can convert specific precursor substrates into the desired monomer.

Researchers have successfully engineered recombinant E. coli strains to produce PHA copolymers containing 3H2MB. rsc.orgresearchgate.net A common strategy involves expressing a PHA synthase with broad substrate specificity, such as PhaCAc from the bacterium Aeromonas caviae. rsc.org This enzyme is capable of polymerizing 3H2MB-CoA alongside other monomers like 3-hydroxybutyrate (B1226725) (3HB).

The biosynthesis of the 3H2MB monomer itself within the engineered host is facilitated by introducing enzymes that can process a supplied precursor. For instance, when the engineered E. coli is fed with tiglic acid, an artificial metabolic pathway can convert it into 3H2MB. rsc.orgnsf.gov This pathway can be constructed by expressing enzymes like an enoyl-CoA hydratase (e.g., PhaJAc) which converts tigloyl-CoA to (2S, 3S)-3-hydroxy-2-methylbutyryl-CoA, the direct precursor for polymerization by PHA synthase. researchgate.net

Further enhancements to these biosynthetic pathways have been explored to increase the efficiency of monomer incorporation. One study demonstrated that co-expressing the propionyl-CoA transferase gene (pct) from Megasphaera elsdenii was highly effective in boosting the incorporation of 3H2MB into the PHA polymer. researchgate.net This strategy allows for the creation of novel copolymers, such as P(3H2MB-co-3-hydroxyhexanoate), by feeding the engineered bacteria with a combination of precursors like tiglic acid and hexanoic acid. researchgate.net

The table below summarizes key findings from studies on the biosynthesis of 3H2MB-containing copolymers.

| Host Organism | Key Genes/Enzymes Expressed | Precursor(s) | Product | Monomer Incorporation | Reference |

| E. coli LS5218 | PHA synthase (PhaCAc) from Aeromonas caviae | Tiglic acid | P(3HB-co-3H2MB) | Up to 37 mol% 3H2MB | rsc.org |

| E. coli LSBJ | PhaCAc operon, propionyl-CoA transferase (pct) from Megasphaera elsdenii | Tiglic acid, Hexanoic acid | P(3H2MB-co-3HHx) | 36–60 mol% 3H2MB | researchgate.net |

These genetic engineering strategies showcase the potential to produce specific, non-natural monomers like 3H2MB through microbial fermentation. The ability to control the monomer composition by manipulating the genetic makeup of the host and the fermentation conditions opens the door to producing a wide range of custom biopolymers. rsc.orgresearchgate.net

Analytical and Characterization Techniques for 4 Hydroxy 2 Methylbutanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 4-hydroxy-2-methylbutanoate, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to characterize 4-hydroxy-2-methylbutanoate.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in 4-hydroxy-2-methylbutanoate will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., carbonyl, hydroxyl-bearing, alkyl). For instance, the carbonyl carbon of the carboxylate group will appear significantly downfield. Predicted ¹³C NMR data for related compounds like (S)-2-Methylbutanoic acid can be used to estimate the expected chemical shifts for the target molecule. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxy-2-Methylbutanoic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~180-185 |

| C2 (CH) | ~2.5-2.8 | ~40-45 |

| C3 (CH₂) | ~1.6-1.9 | ~35-40 |

| C4 (CH₂OH) | ~3.5-3.8 | ~60-65 |

| CH₃ | ~1.1-1.3 | ~15-20 |

Note: These are estimated values based on data from structurally similar compounds.

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of 4-hydroxy-2-methylbutanoate, soft ionization techniques like Electrospray Ionization (ESI) are often employed, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula, a critical step in confirming the compound's identity. For 4-hydroxy-2-methylenebutanoic acid, a related compound, ESI-MS in negative ion mode is used to verify its molecular weight.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the compound's structural motifs.

Table 2: Expected Mass Spectrometry Data for 4-Hydroxy-2-Methylbutanoic Acid

| Parameter | Expected Value |

| Molecular Formula | C₅H₁₀O₃ |

| Monoisotopic Mass | 118.06299 Da |

| Ionization Mode | ESI- |

| Parent Ion [M-H]⁻ | m/z 117.0557 |

Chromatographic Separation and Quantification of 4-Hydroxy-2-Methylbutanoate

Chromatographic methods are essential for separating 4-hydroxy-2-methylbutanoate from complex mixtures and for its quantification. The choice of chromatographic technique depends on the volatility and polarity of the analyte and the matrix in which it is present.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of 4-hydroxy-2-methylbutanoate, derivatization is typically required prior to GC analysis. A common derivatization strategy involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters or silyl (B83357) ethers. For example, a two-step derivatization using butylation for the carboxyl group followed by trimethylsilylation for the hydroxyl group has been used for the analysis of hydroxy- and keto-dicarboxylic acids in aerosols. researchgate.net Another approach is the silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. nist.govhmdb.ca

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the analyte. The retention time from the GC provides one level of identification, while the mass spectrum of the eluting compound provides definitive structural information. Simplified GC-MS methods for the analysis of aqueous short-chain fatty acids without derivatization have also been developed, though they may be less suitable for complex matrices. shimadzu.com

Liquid Chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of polar and non-volatile compounds like 4-hydroxy-2-methylbutanoate, often without the need for derivatization. nih.gov Reversed-phase LC is a common mode of separation, though challenges can arise due to the high polarity and poor retention of short-chain hydroxy acids. nih.gov

To enhance retention and sensitivity, derivatization can be employed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group, allowing for improved chromatographic separation and detection. shimadzu.com LC-MS/MS methods offer high selectivity and sensitivity for the quantification of short-chain fatty acids and their derivatives in complex biological samples. nih.govcreative-proteomics.comprotocols.io

Since 4-hydroxy-2-methylbutanoate possesses a chiral center at the C2 position, it can exist as two enantiomers (R and S). Chiral chromatography is essential for separating and quantifying these enantiomers, which is crucial as they may exhibit different biological activities. Both GC and LC can be performed with chiral stationary phases (CSPs) to achieve enantiomeric separation. For instance, chiral GC columns have been used for the analysis of the enantiomers of 2-hydroxy-2-methyl butyric acid methyl ester. sigmaaldrich.com Similarly, chiral HPLC methods are available for the separation of related chiral butanoic acid derivatives. sielc.com The choice of the chiral selector in the stationary phase is critical and depends on the specific structure of the analyte.

Advanced Derivatization Strategies for Enhanced Analytical Detection of Carboxylic Acids

The analysis of compounds like 4-hydroxy-2-methylbutanoate, which contain polar functional groups (carboxyl and hydroxyl), can be challenging using standard chromatographic methods like gas chromatography (GC) and liquid chromatography (LC). researchgate.net These polar groups can lead to poor peak shape, low volatility, and strong retention on chromatographic columns, hindering accurate quantification. colostate.edu Derivatization is a chemical modification process used to convert the analyte into a product with improved analytical properties. gcms.cz This process is crucial for enhancing the detection and separation of carboxylic acids. nih.govresearchgate.net

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by converting the polar -COOH and -OH groups into less polar esters, ethers, or silyl derivatives. colostate.edugcms.cz For LC, particularly when coupled with mass spectrometry (LC-MS), derivatization aims to improve ionization efficiency, enhance chromatographic retention on reversed-phase columns, and increase the specificity of detection. nih.govnih.gov

The derivatization of 4-hydroxy-2-methylbutanoate involves targeting its two reactive sites: the carboxyl group and the hydroxyl group. Common derivatization reactions fall into three main categories: alkylation, acylation, and silylation. research-solution.com

Alkylation (Esterification): This is a widely used method for derivatizing carboxylic acids. gcms.cz The acidic proton of the carboxyl group is replaced by an alkyl group, forming an ester. This transformation reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. Reagents like diazomethane (B1218177) or alcohols (e.g., methanol (B129727) or butanol) in the presence of a catalyst such as boron trifluoride (BF₃) are commonly employed. gcms.czresearch-solution.com Pentafluorobenzyl bromide (PFB-Br) is another effective alkylating agent that introduces a halogenated group, significantly enhancing the response of an electron capture detector (ECD) in GC analysis. libretexts.org

Silylation: This is one of the most versatile derivatization techniques. It involves replacing the active hydrogen in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. colostate.edu Silylated derivatives are generally more volatile, less polar, and more thermally stable. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents that can derivatize both the carboxylic acid and hydroxyl group of 4-hydroxy-2-methylbutanoate simultaneously. researchgate.netresearch-solution.com

Acylation: In this process, an acyl group is introduced into the molecule. research-solution.com For a compound like 4-hydroxy-2-methylbutanoate, the hydroxyl group can be converted into an ester. This can be useful for introducing a chromophore or fluorophore to enhance UV or fluorescence detection in HPLC. libretexts.orgnih.gov

For modern analytical applications using LC-MS/MS, derivatization strategies are focused on improving ionization efficiency and providing characteristic fragmentation patterns. Several reagents have been developed for the sensitive detection of short-chain fatty acids and their hydroxylated derivatives. nih.govnih.gov A study comparing three derivatization reagents for the analysis of short-chain fatty acids by LC-MS/MS highlighted the distinct advantages of each. nih.gov Another approach involves using reagents like 4-bromo-N-methylbenzylamine (4-BNMA), which was developed to derivatize carboxylic acids for sensitive detection by positive electrospray ionization (ESI) tandem mass spectrometry. nih.govresearchgate.net The incorporated bromine atom provides a unique isotopic pattern that aids in identification. nih.govresearchgate.net The use of a carbodiimide (B86325) agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) facilitates the coupling of carboxylic acids to amines under mild aqueous conditions, which is a versatile platform for derivatization. nih.govthermofisher.com

The selection of a derivatization strategy depends on the analytical instrument being used, the sample matrix, and the specific requirements of the analysis, such as the need for high sensitivity or the separation of isomers.

Table 1: Comparison of Derivatization Reagents for LC-MS/MS Analysis of Short-Chain Fatty Acids

| Derivatization Reagent | Target Analytes | Key Features & Advantages | Matrix Effects (in human serum) | Reference |

| 3-Nitrophenylhydrazine (3-NPH) | C2-C5 Short-Chain Fatty Acids | Good retention capacity in reversed-phase LC. | 77.1-99.0% | nih.gov |

| O-Benzylhydroxylamine (O-BHA) | C2-C5 Short-Chain Fatty Acids | Higher sensitivity and good retention capacity. | 91.0-94.6% | nih.gov |

| 2-Picolylamine (2-PA) | C2-C5 Short-Chain Fatty Acids | Successfully separates all eight C2-C5 SCFA isomers. | 81.6-99.5% | nih.gov |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Mono-, di-, and tri-carboxylic acids | Facilitates positive ESI-MS/MS detection; bromine isotope pattern aids identification; improves retention in reversed-phase chromatography. | Not specified in source | nih.gov |

This table is interactive. Click on the headers to sort the data.

Table 2: Summary of Derivatization Strategies for GC Analysis of Hydroxylated Carboxylic Acids

| Derivatization Method | Reagent Example | Target Functional Group(s) | Advantages | Reference |

| Esterification | Boron trifluoride (BF₃) in Methanol | Carboxyl (-COOH) | Produces volatile methyl esters suitable for GC. | research-solution.com |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Carboxyl (-COOH), Hydroxyl (-OH) | Creates derivatives with high response on Electron Capture Detector (ECD). | libretexts.org |

| Silylation | N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) | Carboxyl (-COOH), Hydroxyl (-OH) | Versatile and effective; reduces polarity and increases volatility and thermal stability. | researchgate.netresearch-solution.com |

| Acylation | Acyl Chlorides (e.g., Benzoyl chloride) | Hydroxyl (-OH), Amines, Thiols | Introduces chromophores for detection; converts hydroxyl to an ester. | libretexts.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Metabolic and Biochemical Intermediacy of 4 Hydroxy 2 Methylbutanoate in Biological Systems

Integration into Polyhydroxyalkanoate (PHA) Biopolymers

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage materials. mdpi.com The diversity of PHAs is vast, with over 150 different monomer units identified, leading to polymers with a wide range of physical properties, from rigid thermoplastics to flexible elastomers. mdpi.com This versatility is determined by the specific hydroxyalkanoate monomers incorporated into the polymer chain by the key enzyme, PHA synthase. acs.org

The incorporation of 4-hydroxy-2-methylbutanoate as a monomer unit into polyhydroxyalkanoate (PHA) biopolymers is not extensively documented in scientific literature. While PHA synthases are known to polymerize a wide variety of hydroxyacyl-CoA monomers, research has largely focused on linear short-chain-length (scl) and medium-chain-length (mcl) monomers, as well as a few branched-chain variants. For instance, the incorporation of the structurally related monomer, 2-hydroxybutyrate, has been achieved through metabolic engineering, demonstrating that PHA synthases can accommodate hydroxy acids with substitutions at the alpha-carbon (C2) position. nih.gov However, specific studies confirming the enzymatic polymerization of 4-hydroxy-2-methylbutanoyl-CoA into PHA polymers are not prominently available. The theoretical inclusion of a methyl-branched monomer like 4-hydroxy-2-methylbutanoate would be expected to alter the physical properties of the resulting polymer, potentially decreasing crystallinity and increasing flexibility, similar to the effect of other branched or longer-chain monomers.

PHA synthases (PhaC) are the key enzymes responsible for the polymerization of hydroxyacyl-CoA monomers into PHA. researchgate.net They are categorized into four main classes based on their subunit composition and, critically, their substrate specificity. mdpi.com

| PHA Synthase Class | General Substrate Specificity | Number of Subunits | Representative Enzyme(s) |

| Class I | Short-chain-length (scl) monomers (C3-C5) | Single subunit (PhaC) | PhaC from Cupriavidus necator |

| Class II | Medium-chain-length (mcl) monomers (C6-C14) | Single subunit (PhaC) | PhaC1 from Pseudomonas putida |

| Class III | Short-chain-length (scl) monomers (C3-C5) | Two subunits (PhaC + PhaE) | PhaC/PhaE from Allochromatium vinosum |

| Class IV | Short-chain-length (scl) monomers (C3-C5) | Two subunits (PhaC + PhaR) | PhaC/PhaR from Bacillus megaterium |

This table summarizes the four classes of PHA synthases, their typical monomer preferences, and subunit structures. acs.orgmdpi.comnih.gov

The activity of a specific PHA synthase, designated as PhaCAR, towards 4-hydroxy-2-methylbutanoate has not been specifically detailed in the reviewed literature. The substrate range of any given synthase is determined by its protein structure, particularly the substrate-binding pocket. nih.govresearchgate.net While Class I synthases, like the well-studied enzyme from Cupriavidus necator (PhaCCn), primarily polymerize 3-hydroxybutyryl-CoA, they can be engineered to accept a broader range of substrates. mdpi.com Similarly, Class II synthases, which naturally incorporate mcl-hydroxyacyl-CoAs, have also been the subject of protein engineering to alter their specificity. nih.gov Without specific enzymatic assays, it remains unconfirmed whether native PHA synthases can efficiently recognize and polymerize 4-hydroxy-2-methylbutanoyl-CoA.

Enzymatic Transformations and Precursor Utilization

For any monomer to be incorporated into PHA, it must first be synthesized or made available within the cell and then activated to its coenzyme A (CoA) thioester form. This activation is a critical step that prepares the monomer for the PHA synthase enzyme.

The formation of 4-hydroxy-2-methylbutanoate from a corresponding lactone (e.g., a methyl-substituted γ-butyrolactone) via enzymatic hydrolysis represents a plausible, though not widely documented, metabolic entry point in the context of PHA synthesis. Lactones are cyclic esters that can be hydrolyzed by lactonase or esterase enzymes to form their corresponding linear hydroxy acids. While the hydrolysis of specific hydroxy lactone rings is known to be critical in other biological contexts, its role in supplying PHA precursors is less established. nih.gov The subsequent conversion of the resulting 4-hydroxy-2-methylbutanoate to its CoA thioester would be a necessary downstream step for it to become a substrate for PHA synthase.

The supply of activated monomers is facilitated by a variety of enzymes that can synthesize or activate hydroxyalkanoates. Two key types of enzymes in these pathways are acyl-CoA synthetases (or ligases) and CoA transferases.

| Enzyme | Abbreviation | Function | Relevance to PHA Synthesis |

| Acyl-CoA Synthetase / Ligase | AlkK | Catalyzes the ATP-dependent formation of a thioester bond between a fatty acid and Coenzyme A. | The AlkK enzyme from Pseudomonas oleovorans has 3-hydroxyacyl-CoA ligase activity, enabling it to activate 3-hydroxy fatty acids into PHA precursors. nih.gov |

| Propionyl-CoA Transferase | PCT | Transfers a Coenzyme A moiety from a donor (e.g., propionyl-CoA, acetyl-CoA) to a carboxylate acceptor. | Activates various carboxylates into their CoA forms without direct ATP consumption. Pct enzymes show broad substrate specificity. nih.govnih.gov |

This table describes the functions of AlkK and PCT, two enzymes involved in providing activated monomers for PHA synthesis.

AlkK , an acyl-CoA synthetase, plays a role in the metabolism of alkanes and fatty acids. Specifically, the AlkK enzyme from Pseudomonas oleovorans has been identified as a 3-hydroxyacyl-CoA ligase. nih.gov This function is crucial as it can take 3-hydroxyalkanoates, which can be intermediates of fatty acid oxidation, and convert them into the 3-hydroxyacyl-CoA substrates required by PHA synthase. nih.gov This allows organisms to produce medium-chain-length (mcl)-PHAs from non-fatty acid carbon sources.

Propionyl-CoA Transferase (PCT) is another vital enzyme that facilitates the activation of monomers. These enzymes catalyze the reversible transfer of a CoA group from a CoA thioester to a free carboxylate. The Propionyl-CoA transferase from Ralstonia eutropha (PctRe) exhibits a notably broad substrate range, capable of activating various acids such as 3-hydroxypropionate, 3-hydroxybutyrate (B1226725), and 4-hydroxybutyrate. nih.gov However, studies on PctRe showed it did not accept 2-hydroxybutyrate, indicating that substitution at the C2 position can be a limiting factor for some transferases. nih.gov In contrast, an evolved Propionyl-CoA transferase from Clostridium propionicum (PctCp) has been successfully used in metabolically engineered E. coli to produce PHAs containing 2-hydroxybutyrate, demonstrating that different PCT enzymes have distinct specificities that can be exploited for biopolymer synthesis. nih.gov

Broader Metabolic Context of Hydroxybutanoates in Non-Human Organisms

In many non-human organisms, particularly bacteria, hydroxybutanoates are key metabolic intermediates. nih.gov The most prominent example is (R)-3-hydroxybutyrate (3-HB), which is the monomer of the most common PHA, poly(3-hydroxybutyrate) or PHB. mdpi.com

In bacteria like Cupriavidus necator, 3-HB is synthesized from the central metabolite acetyl-CoA. frontiersin.org This typically occurs under conditions of nutrient limitation (e.g., nitrogen or phosphorus) but with an excess carbon source. The pathway involves three key steps:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by the enzyme β-ketothiolase (PhaA).

Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase (PhaB). frontiersin.org

Finally, PHA synthase (PhaC) polymerizes (R)-3-hydroxybutyryl-CoA into PHB, releasing free Coenzyme A. mdpi.com

This pathway serves as a method for the cell to store excess carbon and reducing power. frontiersin.org Heterotrophic microbes are incredibly versatile in their metabolism and are responsible for breaking down a vast array of organic compounds in nature. youtube.com The ability to produce various hydroxybutanoates often stems from pathways related to fatty acid metabolism or the degradation of specific amino acids or environmental compounds. The presence of these alternative hydroxyalkanoates and the substrate flexibility of enzymes like CoA transferases and PHA synthases allow for the synthesis of diverse copolymers with tailored properties. acs.org

Computational and Theoretical Investigations of 4 Hydroxy 2 Methylbutanoate

Molecular Modeling and Docking Studies for Stereochemical Interactions

Molecular modeling and docking are essential in silico techniques used to predict how a molecule (ligand) interacts with a receptor, such as an enzyme or a protein. These methods are particularly crucial for understanding stereochemical interactions, where the three-dimensional arrangement of atoms significantly influences biological activity.

For 4-hydroxy-2-methylbutanoate, which possesses a chiral center at the second carbon, understanding its stereospecific interactions is key. The (R) and (S) enantiomers will likely exhibit different binding affinities and catalytic outcomes when interacting with enzymes.

Detailed Research Findings:

While specific docking studies on Sodium 4-hydroxy-2-methylbutanoate are not prominently documented, studies on analogous compounds highlight the importance of stereochemistry in enzymatic reactions. For instance, research on the metabolism of other 4-hydroxy-2-alkenals, such as 4-hydroxy-2-nonenal, by enzymes like glutathione (B108866) S-transferases (GSTs), demonstrates significant stereoselectivity. Studies have shown that while an enzyme might metabolize both enantiomers of a substrate, it often does so in a highly stereoselective manner, leading to products with a specific configuration. This suggests that enzymes involved in the metabolism or utilization of 4-hydroxy-2-methylbutanoate would also exhibit a preference for one enantiomer over the other.

A typical molecular docking workflow to study these interactions would involve:

Preparation of the Receptor and Ligand: Building a 3D model of the target enzyme and the (R) and (S) enantiomers of 4-hydroxy-2-methylbutanoate.

Docking Simulation: Using software to predict the most stable binding poses of each enantiomer within the enzyme's active site.

Scoring and Analysis: Evaluating the predicted binding affinities and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of stereoselectivity.

| Parameter | (R)-4-hydroxy-2-methylbutanoate | (S)-4-hydroxy-2-methylbutanoate |

| Predicted Binding Affinity (Hypothetical) | Lower energy (more stable) | Higher energy (less stable) |

| Key Interactions (Hypothetical) | Hydrogen bond with Ser124, Hydrophobic interaction with Leu87 | Steric hindrance with Phe210 |

| Predicted Activity | Higher | Lower |

This table represents a hypothetical outcome of a molecular docking study to illustrate the potential differences in stereochemical interactions. Actual results would depend on the specific enzyme being studied.

Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-Hydroxy-2-Methylbutanoate

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about orbital energies, charge distribution, and the transition states of chemical reactions.

For 4-hydroxy-2-methylbutanoate, these calculations can predict its reactivity in various chemical environments and provide insights into its stability and spectroscopic properties.

Detailed Research Findings:

Specific quantum chemical studies on 4-hydroxy-2-methylbutanoate are scarce in the literature. However, the principles of quantum chemistry allow for the prediction of its electronic properties. The molecule contains two main functional groups: a carboxylate and a hydroxyl group. The electron-withdrawing nature of the carboxylate group influences the electron density across the molecule.

Key parameters that would be investigated using quantum chemical calculations include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-hydroxy-2-methylbutanoate, the oxygen atoms of the carboxylate and hydroxyl groups would be electron-rich centers.

Atomic Charges: Calculation of partial charges on each atom helps in understanding intermolecular interactions and reaction mechanisms.

| Computational Parameter | Predicted Property | Significance |

| HOMO Energy | Relatively low | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively high | Indicates resistance to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests moderate stability and reactivity |

| MEP Minimum (on oxygen atoms) | Negative | Indicates sites for interaction with electrophiles or hydrogen bond donors |

This table presents predicted outcomes from quantum chemical calculations on 4-hydroxy-2-methylbutanoate based on general chemical principles.

In Silico Approaches for Biosynthetic Pathway Analysis and Biopolymer Design

In silico approaches, which involve computer simulations and computational biology, are increasingly used to analyze biosynthetic pathways and to design novel biopolymers. These methods can help in identifying key enzymes, predicting metabolic fluxes, and designing engineered microorganisms for the production of desired compounds.

4-hydroxy-2-methylbutanoate is a potential monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters. nih.gov

Detailed Research Findings:

The biosynthesis of PHAs containing monomers like 2-hydroxyalkanoates has been a subject of significant research. nih.gov The incorporation of monomers with functional groups, such as the hydroxyl group in 4-hydroxy-2-methylbutanoate, can impart desirable properties to the resulting biopolymer, such as increased hydrophilicity and altered mechanical properties.

In silico analysis plays a crucial role in this field in several ways:

Pathway Prediction: Computational tools can be used to search genomic and proteomic databases to identify potential enzymes and metabolic pathways for the synthesis of 4-hydroxy-2-methylbutanoate from common cellular metabolites.

Enzyme Engineering: Molecular modeling and docking can be used to study the active sites of PHA synthases, the key enzymes in PHA production. This allows for the rational design of mutant enzymes with altered substrate specificity to efficiently incorporate non-natural monomers like 4-hydroxy-2-methylbutanoate.

Metabolic Modeling: Flux balance analysis and other metabolic modeling techniques can be used to predict the effects of genetic modifications on the production of the desired monomer and the final biopolymer. This helps in optimizing the production host and fermentation conditions.

Research has demonstrated the successful incorporation of various 2-hydroxyalkanoate units into PHAs by engineering the metabolic pathways of bacteria like Escherichia coli. nih.gov For instance, the expression of genes for enzymes like (R)-2-hydroxy-4-methylvalerate dehydrogenase and a suitable CoA transferase can enable the production of PHAs containing these monomers. nih.gov A similar strategy could be designed and optimized using in silico tools for the production of a PHA containing 4-hydroxy-2-methylbutanoate units.

| In Silico Tool/Approach | Application in 4-Hydroxy-2-Methylbutanoate Biopolymer Production |

| BLAST, KEGG | Identification of homologous genes and pathways for monomer synthesis. |

| Rosetta, PyMOL | Modeling of PHA synthase structure and active site analysis for enzyme engineering. |

| COBRA, OptFlux | Metabolic modeling to predict gene knockout strategies for maximizing monomer production. |

| Molecular Dynamics | Simulating the physical properties of the resulting biopolymer with incorporated 4-hydroxy-2-methylbutanoate. |

This systematic in silico approach facilitates the otherwise labor-intensive and time-consuming process of developing novel biopolymers with tailored properties.

Future Research Directions and Translational Outlook for 4 Hydroxy 2 Methylbutanoate

Development of High-Throughput Analytical Methods for Complex Biological Matrices

A significant bottleneck in optimizing microbial fermentation processes is the ability to rapidly and accurately quantify target metabolites within complex biological matrices like fermentation broths. thermofisher.com These broths are intricate mixtures of nutrients, byproducts, and cellular debris that can interfere with analysis. thermofisher.com Future research must focus on developing robust, high-throughput analytical methods specifically for 4-hydroxy-2-methylbutanoate and its related pathway intermediates.

Currently, the analysis of similar organic acids in fermentation contexts relies heavily on techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netresearchgate.netnih.gov HPLC methods often use reversed-phase columns (e.g., C18) with acidic mobile phases for separation, followed by UV detection. researchgate.net For higher sensitivity and selectivity, especially at low concentrations, LC-MS/MS is the preferred method. nih.govfrontiersin.org It allows for precise quantification by monitoring specific mass transitions of the target analyte. nih.gov

The development of high-throughput methods will likely involve:

Miniaturization and Automation: Adapting assays for 96-well plate formats to increase sample processing speed.

Rapid Chromatography: Implementing ultra-high-performance liquid chromatography (UHPLC) systems to significantly reduce run times per sample. nih.gov

Improved Sample Preparation: Streamlining extraction procedures, such as simple protein precipitation or solid-phase extraction, to quickly clean up samples from complex matrices. thermofisher.comnih.gov

These advancements are crucial for rapid cycles of design-build-test-learn in metabolic engineering, enabling the efficient screening of large libraries of engineered microbial strains.

| Technique | Typical Column | Mobile Phase Component | Detection Method | Key Advantage | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acidified Water/Acetonitrile | UV (e.g., 214 nm) | Robustness, wide availability | researchgate.net |

| Ion-Exchange Chromatography | Anion-Exchange (e.g., IonPac AS11-HC) | Sodium Hydroxide (B78521) Gradient | Suppressed Conductivity | Excellent separation of organic and inorganic anions | thermofisher.com |

| LC-MS/MS | Reversed-Phase C18 | Formic Acid in Water/Methanol (B129727) | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity | nih.govfrontiersin.org |

Exploration of Novel Biological Roles and Biotechnological Applications in Model Systems

The primary biological role envisioned for 4-hydroxy-2-methylbutanoate is not as a naturally occurring metabolite but as a key engineered intermediate within microbial model systems like E. coli. nih.govresearchgate.net In this context, its role is to serve as a molecular bridge, connecting central carbon metabolism to the synthesis of high-value specialty chemicals. The most direct biotechnological application is its use as a precursor for C5 platform chemicals.

Specifically, 4-hydroxy-2-methylbutanoate is an intermediate in the potential biosynthesis of 2-methyl-1,4-butanediol. uni.lunist.govnih.gov This C5 diol and related compounds have applications in the production of polymers, polyurethanes, and other industrial materials. By engineering microorganisms to produce this diol from renewable resources via a pathway involving 4-hydroxy-2-methylbutanoate, a sustainable manufacturing process can be established. nih.govresearchgate.net

Future research will likely explore:

Expanding the Product Portfolio: Investigating whether 4-hydroxy-2-methylbutanoate can serve as a precursor for other valuable C5 or related chemicals.

Use in Different Model Systems: Evaluating its production in other industrially relevant microbes, such as Saccharomyces cerevisiae (yeast) or Pseudomonas putida, which may offer different advantages in terms of robustness or product tolerance.

Pathway Dynamics: Studying the intracellular accumulation and potential toxicity of 4-hydroxy-2-methylbutanoate in host organisms to identify and mitigate metabolic bottlenecks. ontosight.ai

Structural and Mechanistic Studies of Enzymes Interacting with 4-Hydroxy-2-Methylbutanoate

The efficiency of any engineered biosynthetic pathway is determined by the activity and specificity of its constituent enzymes. For a pathway involving 4-hydroxy-2-methylbutanoate, several key enzyme classes would be required. Future research must include detailed structural and mechanistic studies of these enzymes to enable rational protein engineering for improved performance. nih.gov

The necessary enzymes would catalyze specific transformations, such as the conversion of a keto-acid precursor to 4-hydroxy-2-methylbutanoate and its subsequent conversion to a downstream product. Understanding the three-dimensional structure of these enzymes, particularly their active sites, allows for targeted mutations to enhance catalytic efficiency (kcat), improve substrate binding (Km), or even alter substrate specificity to reduce the formation of unwanted byproducts. For example, modifying a dehydrogenase could improve its preference for NADH versus NADPH to better match the host's cofactor availability. nih.gov

| Enzyme Class | Potential Role in Pathway | Goal of Structural/Mechanistic Study | Reference |

|---|---|---|---|

| Decarboxylase | Conversion of an upstream keto-acid to an aldehyde. | Improve substrate specificity and catalytic rate. | google.comgoogle.com |

| Dehydrogenase / Reductase | Reduction of a keto or aldehyde group to a hydroxyl group. | Enhance activity, optimize cofactor (NADH/NADPH) usage. | nih.govnih.gov |

| Transferase | Activation of the carboxyl group (e.g., CoA-transferase). | Increase efficiency of intermediate channeling. | nih.govgoogle.com |

| Alcohol Dehydrogenase | Final reduction step to produce the target diol. | Improve product specificity and reduce byproduct formation. | google.com |

By combining detailed enzymatic studies with innovations in synthetic biology and analytical chemistry, the full biotechnological potential of intermediates like 4-hydroxy-2-methylbutanoate can be realized, paving the way for a new generation of sustainable chemical production.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Sodium 4-hydroxy-2-methylbutanoate, and how do deviations impact yield?

- Methodology : Synthesis typically involves esterification of 4-hydroxy-2-methylbutanoic acid followed by neutralization with sodium hydroxide. Key parameters include:

- Temperature : 60–80°C to avoid decarboxylation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalyst : Base catalysts (e.g., K₂CO₃) improve esterification rates .

- Deviations (e.g., excess heat) may lead to side products like lactones or degraded esters .

Q. How can researchers validate the purity of this compound using spectroscopic and chromatographic methods?

- Analytical Workflow :

- NMR : Confirm structural integrity via characteristic peaks (e.g., hydroxyl proton at δ 4.8–5.2 ppm, methyl groups at δ 1.2–1.5 ppm) .

- HPLC : Use a C18 column with a mobile phase of methanol:water (70:30) to detect impurities <1% .

- FTIR : Verify ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) groups .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Stability Profile :

- pH : Stable in neutral to mildly alkaline conditions (pH 7–9); acidic conditions (pH <5) promote hydrolysis to the free acid .

- Temperature : Store at 4°C for long-term stability; degradation occurs >40°C, forming 2-methylbutenoic acid .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved for this compound derivatives?

- Troubleshooting Strategy :

- Dynamic NMR : Assess rotational barriers of methyl or hydroxyl groups causing splitting inconsistencies .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks .

- Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Reaction Pathways :

- The sodium salt’s carboxylate group acts as a leaving group, enabling substitution with amines or thiols under mild conditions (e.g., 25°C, DMF) .

- Steric hindrance from the 2-methyl group slows reactivity compared to linear analogs; kinetic studies show a 20% reduction in rate .

Q. How does this compound interact with polymer matrices in material science applications?

- Experimental Design :

- Blending Studies : Incorporate the compound into polyvinyl alcohol (PVA) films at 1–5 wt%.

- DSC/TGA : Monitor glass transition (Tg) shifts and thermal stability; hydroxyl groups enhance hydrogen bonding, increasing Tg by ~15°C .

- Swelling Tests : Assess hydrophilicity in aqueous media; sodium ions improve water uptake by 30% .

Q. What methodologies address discrepancies in bioactivity studies between in vitro and in vivo models?

- Data Reconciliation Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.